molecular formula C12H13N3O3 B6330580 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole CAS No. 1240568-95-9

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Cat. No. B6330580
CAS RN: 1240568-95-9
M. Wt: 247.25 g/mol
InChI Key: PKWQNZJNOCTYLV-UHFFFAOYSA-N
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Description

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (also known as 4-NP) is an organic compound belonging to a class of heterocyclic compounds known as pyrazoles. It is a colorless solid with a molecular formula of C10H10N2O3 and a molar mass of 202.19 g/mol. 4-NP is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of various nitropyrazoles, including 4-nitro derivatives, has been explored for their potential in creating high-energy materials and pharmaceuticals. For example, Dalinger et al. (2013) investigated the synthesis and reactivity of trinitropyrazole derivatives, demonstrating their utility in nucleophilic substitution reactions, which could be relevant for modifications of compounds like 4-nitro-1-(3-phenoxypropyl)-1H-pyrazole (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Catalysis

  • Nickel catalysts based on phenyl ether-pyrazol ligands have been synthesized and evaluated for their efficacy in ethylene oligomerization, highlighting the potential of pyrazole-based ligands in catalytic processes. Ulbrich, Campedelli, Milani, Santos, & Casagrande (2013) specifically investigated nickel complexes with phenyl ether-pyrazol ligands, including variants of 1-(3-phenoxypropyl)-1H-pyrazole, showcasing their utility in producing valuable chemical intermediates (Ulbrich, Campedelli, Milani, Santos, & Casagrande, 2013).

Material Science

  • The development of new energetic materials utilizing nitropyrazole frameworks has been a significant area of research. Studies have focused on synthesizing compounds with improved performance characteristics for use in propellants and explosives. This includes work on nitropyrazole derivatives that bear both furazan and trinitromethyl moieties, highlighting the ongoing effort to create materials with high energy and low sensitivity (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).

Corrosion Inhibition

  • Pyrazoline derivatives, closely related to pyrazoles, have been investigated as corrosion inhibitors for metals in acidic environments. Such studies offer insights into the protective capabilities of these compounds against corrosion, potentially extending to derivatives of this compound for specific industrial applications (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

properties

IUPAC Name

4-nitro-1-(3-phenoxypropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-15(17)11-9-13-14(10-11)7-4-8-18-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWQNZJNOCTYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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